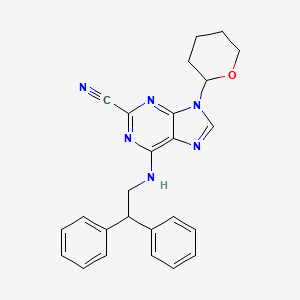
Diisononylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisononylamine is a chemical compound with the molecular formula C18H39N. . This compound is characterized by its branched structure, which contributes to its unique chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisononylamine can be synthesized through the reductive amination of ketones and aldehydes using ammonia as the nitrogen source. This process typically employs an iron catalyst, which is both reusable and selective . The reaction conditions include the use of ammonia dissolved in water and a specific iron complex for the catalyst synthesis.
Industrial Production Methods
In industrial settings, the preparation of isononanamine, N-isononyl- involves the isomerization of isononanol under the action of a catalyst in a fixed bed reactor. The reaction conditions include a hydrogen-oil volume ratio of 10:1 to 300:1, a reaction temperature of 200-320°C, and a reaction pressure of 0.1-1.0 MPa . This method is advantageous due to its mild reaction conditions and low investment cost.
Analyse Chemischer Reaktionen
Types of Reactions
Diisononylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert isononanamine into corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions to form derivatives such as N-nitrosothis compound.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, hydrogen, and various catalysts such as iron complexes. The conditions vary depending on the desired reaction, but they generally involve moderate temperatures and pressures.
Major Products
The major products formed from these reactions include primary amines, oxides, and substituted derivatives like N-nitrosothis compound .
Wissenschaftliche Forschungsanwendungen
Diisononylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of lubricants, plasticizers, and other industrial products
Wirkmechanismus
The mechanism of action of isononanamine, N-isononyl- involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is known that the compound can undergo oxidative and reductive transformations, which may influence its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitrosodiisononylamine: A derivative of isononanamine with similar structural features.
Isononyl Isononanoate: An ester of 3,5,5-trimethylhexanoic acid with similar branched structure.
Uniqueness
This compound is unique due to its branched structure and versatile chemical reactivity. This makes it suitable for a wide range of applications, from industrial production to scientific research.
Eigenschaften
CAS-Nummer |
28454-70-8 |
|---|---|
Molekularformel |
C18H39N |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
7-methyl-N-(7-methyloctyl)octan-1-amine |
InChI |
InChI=1S/C18H39N/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4/h17-19H,5-16H2,1-4H3 |
InChI-Schlüssel |
KHFRJOPGKUBZLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCNCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-([1,1'-biphenyl]-4-yl)-2-oxobutanoate](/img/structure/B8716178.png)
![1-Oxaspiro[2.11]tetradecane](/img/structure/B8716194.png)





![N-[4-(1-methylpiperidin-4-yl)-2-(propan-2-yloxy)phenyl]formamide](/img/structure/B8716237.png)


![Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-](/img/structure/B8716265.png)


![Tert-butyl 4-[(4-acetylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8716282.png)
